![molecular formula C12H21N3O3 B1142041 (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate CAS No. 116300-00-6](/img/structure/B1142041.png)
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
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Overview
Description
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate, also known as Boc-Lys(DO3A)-OH, is a chemical compound used in scientific research for its ability to bind to metal ions and form stable complexes.
Scientific Research Applications
Organic Synthesis
This compound can be used in the synthesis of a variety of organic compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a building block in the synthesis of more complex molecules. For example, it could be used in the synthesis of pharmaceuticals or other bioactive compounds .
Material Sciences
In material sciences, this compound could be used in the synthesis of new materials. For example, it could be used in the development of polymers or other materials with unique properties.
Biochemistry
In biochemistry, this compound could be used in the study of biological systems. For example, it could be used in the synthesis of probes or other tools for studying biological processes .
Catalysis
This compound could be used in catalysis. For example, it could be used in the development of new catalysts or in the study of catalytic processes.
Drug Discovery
In drug discovery, this compound could be used as a starting point for the development of new drugs. For example, it could be used in the synthesis of drug candidates or in the study of drug-target interactions .
Mechanism of Action
Target of Action
The primary target of the compound, also known as tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate, is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions .
Mode of Action
The compound acts by converting the amino group into a carbamate, thereby protecting it from reactions . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The carbamate can later be cleaved using a strong acid such as trifluoracetic acid (TFA), resulting in the removal of the protecting group .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, where the amino groups need to be protected during the process . The compound allows for transformations of other functional groups without affecting the amino groups .
Result of Action
The result of the compound’s action is the protection of amino groups during chemical reactions, allowing for the successful synthesis of complex organic compounds . After the reaction, the protecting group can be removed, leaving the amino group intact .
Action Environment
The compound’s action can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the compound can be achieved at high temperatures using a thermally stable ionic liquid .
properties
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQFLSUODDBDO-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712102 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
CAS RN |
52716-48-0 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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